N,N'-DME-N-PEG2-Boc
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-DME-N-PEG2-tert-butyl ester typically involves the reaction of polyethylene glycol (PEG) with methylamine and tert-butyl ester. The methylamine group can undergo amide coupling with carboxylic acids or their activated esters, while the tert-butyl ester group can be hydrolyzed to form a free acid for a second amide coupling with amine-bearing biomolecules .
Industrial Production Methods
Industrial production of N,N’-DME-N-PEG2-tert-butyl ester follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity. The compound is typically purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
N,N’-DME-N-PEG2-tert-butyl ester undergoes various chemical reactions, including:
Amide Coupling: The methylamine group reacts with carboxylic acids or activated esters to form amides.
Hydrolysis: The tert-butyl ester group can be hydrolyzed to form a free acid.
Common Reagents and Conditions
Amide Coupling: Common reagents include carboxylic acids, activated esters, and coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Hydrolysis: Acidic or basic conditions are used to hydrolyze the tert-butyl ester group.
Major Products
Amide Coupling: The major product is an amide bond formed between the methylamine group and the carboxylic acid.
Hydrolysis: The major product is a free acid formed from the tert-butyl ester group.
Scientific Research Applications
N,N’-DME-N-PEG2-tert-butyl ester is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the conjugation of biomolecules, such as proteins and peptides, for various biological studies.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the production of advanced materials and coatings
Mechanism of Action
The mechanism of action of N,N’-DME-N-PEG2-tert-butyl ester involves its ability to form stable amide bonds through amide coupling reactions. The methylamine group reacts with carboxylic acids or activated esters to form amides, while the tert-butyl ester group can be hydrolyzed to form a free acid for further coupling reactions. These properties make it a valuable reagent in various chemical and biological applications .
Comparison with Similar Compounds
N,N’-DME-N-PEG2-tert-butyl ester can be compared with other PEG-based linkers and reagents, such as:
NHS-PEG: Contains an N-hydroxysuccinimide (NHS) ester group for amide coupling.
MAL-PEG: Contains a maleimide group for thiol-reactive conjugation.
Biotin-PEG: Contains a biotin group for affinity-based applications
N,N’-DME-N-PEG2-tert-butyl ester is unique due to its combination of methylamine and tert-butyl ester end groups, providing dual functionality for amide coupling and hydrolysis reactions .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[methyl-[2-(methylamino)ethyl]amino]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32N2O4/c1-15(2,3)21-14(18)6-10-19-12-13-20-11-9-17(5)8-7-16-4/h16H,6-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VROYCYWEWWSVEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCN(C)CCNC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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